

mass spectrometry fragmentation pattern of 3-Chloro-5-fluorophenethyl acetate

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Compound of Interest

Compound Name: *3-Chloro-5-fluorophenethyl acetate*
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **3-Chloro-5-fluorophenethyl acetate**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of **3-Chloro-5-fluorophenethyl acetate** (Molecular Formula: $C_{10}H_{10}ClFO_2$, Molecular Weight: 216.64 g/mol)^[1]. Designed for researchers, scientists, and professionals in drug development, this document details the predicted fragmentation pathways under Electron Ionization (EI) conditions. We will explore the theoretical underpinnings of the fragmentation cascade, present a detailed experimental protocol for acquiring high-quality mass spectra using Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: Structural Elucidation in Modern Chemistry

3-Chloro-5-fluorophenethyl acetate is a halogenated aromatic ester. The structural confirmation of such molecules is a critical step in chemical synthesis, metabolite identification, and pharmaceutical quality control. Mass spectrometry (MS) is an indispensable analytical technique that provides detailed information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions.[2] When subjected to high-energy electrons in an EI source, a molecule is ionized to form an energetically unstable molecular ion ($M^{+\bullet}$) which subsequently breaks down into a series of smaller, characteristic fragment ions.[3] The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification and structural elucidation.[2]

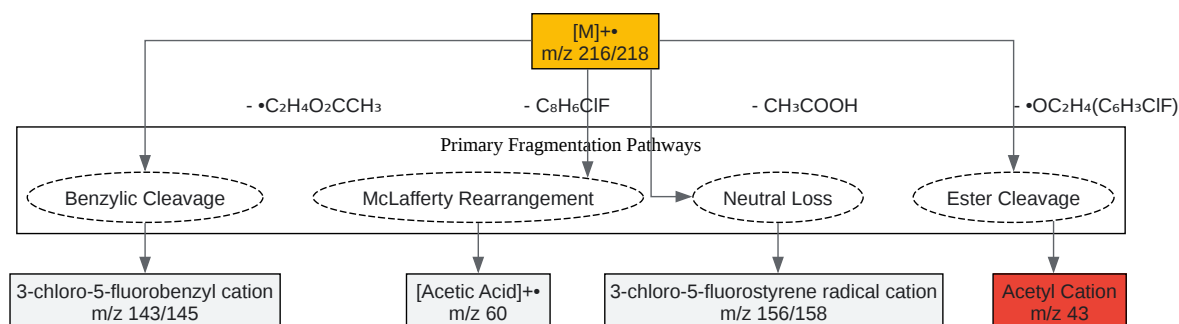
Theoretical Fragmentation Pathways of 3-Chloro-5-fluorophenethyl acetate

The fragmentation of the **3-Chloro-5-fluorophenethyl acetate** molecular ion (m/z 216/218) is governed by the interplay of its functional groups: the ester moiety, the ethyl bridge, and the di-substituted aromatic ring. The most probable fragmentation pathways are those that lead to the formation of the most stable carbocations and neutral radicals.

- **Isotopic Signature of Chlorine:** A primary diagnostic feature will be the presence of a molecular ion cluster. Due to the natural isotopic abundance of chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%), the mass spectrum will exhibit two peaks for every chlorine-containing fragment: a primary peak (M) and a secondary peak at two mass units higher ($M+2$), with a relative intensity ratio of approximately 3:1.[4][5] This provides immediate confirmation of the presence of a single chlorine atom.
- **Benzylic Cleavage:** The bond between the α - and β -carbons of the phenethyl group is labile due to the formation of a resonance-stabilized benzylic cation. This is often the most favored fragmentation pathway for alkylbenzene derivatives.[6] This cleavage results in the formation of the 3-chloro-5-fluorobenzyl cation, which is expected to be a highly abundant ion.
- **Ester-Specific Fragmentations:** Acetate esters exhibit several characteristic fragmentation patterns.[2][7]

- Acylium Ion Formation: Cleavage of the ether oxygen-carbon bond results in the formation of the stable acetyl cation ($[\text{CH}_3\text{CO}]^+$). This fragment at m/z 43 is a hallmark of acetate esters.[8]
- McLafferty Rearrangement: This is a classic rearrangement reaction for esters possessing a γ -hydrogen.[9][10] The carbonyl oxygen abstracts a hydrogen atom from the γ -position (the benzylic carbon in this case), leading to the elimination of a neutral alkene (3-chloro-5-fluorostyrene) and the formation of the radical cation of acetic acid.
- Rearrangement and Neutral Loss: The loss of a stable neutral molecule, such as acetic acid, is another common pathway for phenethyl acetates.[8] This rearrangement involves the transfer of a hydrogen atom and results in the formation of a substituted styrene radical cation.

The logical flow of these primary fragmentation events can be visualized as a cascade originating from the molecular ion.



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Caption: Predicted EI fragmentation workflow for **3-Chloro-5-fluorophenethyl acetate**.

Predicted Mass Spectrum Data

Based on the theoretical pathways, we can predict the major ions that will be observed in the EI mass spectrum. This data serves as a reference for interpreting experimental results.

m/z (³⁵ Cl / ³⁷ Cl)	Proposed Ion Structure	Fragmentation Pathway	Notes
216 / 218	[C ₁₀ H ₁₀ ClFO ₂] ^{+•}	Molecular Ion (M ^{+•})	Presence and 3:1 ratio confirms elemental composition.
156 / 158	[C ₈ H ₆ ClF] ^{+•}	Neutral Loss of Acetic Acid	A common rearrangement for phenethyl acetates.[8]
143 / 145	[C ₇ H ₅ ClF] ⁺	Benzylic Cleavage	Expected to be a highly abundant, stable benzyl cation. [6]
60	[C ₂ H ₄ O ₂] ^{+•}	McLafferty Rearrangement	Radical cation of acetic acid.
43	[C ₂ H ₃ O] ⁺	Ester Cleavage	Acylium ion; a diagnostic peak for acetates.[8]

Experimental Protocol: GC-MS Analysis

This section provides a robust, step-by-step protocol for the analysis of **3-Chloro-5-fluorophenethyl acetate** using a standard Gas Chromatography-Mass Spectrometry system. The use of GC is ideal for volatile and thermally stable compounds like the target analyte.[11]

Sample Preparation

The objective is to prepare a clean, dilute sample in a solvent compatible with GC-MS analysis.
[11]

- Solvent Selection: Use a high-purity, volatile organic solvent such as Ethyl Acetate, Dichloromethane, or Hexane.[11]
- Stock Solution: Accurately weigh ~10 mg of **3-Chloro-5-fluorophenethyl acetate** and dissolve it in 10.0 mL of the selected solvent to create a 1 mg/mL stock solution.
- Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL. This concentration prevents detector saturation while providing a strong signal.
- Filtration: Filter the final working solution through a 0.22 µm syringe filter into a 2 mL GC vial to remove any particulate matter that could contaminate the GC inlet.[12]

Instrumentation and Conditions

The following parameters are recommended as a starting point and can be optimized for specific instrumentation.[12] The use of standard EI energy (70 eV) is crucial for generating reproducible fragmentation patterns that are comparable to spectral libraries.

Parameter	Recommended Setting	Rationale / Expertise & Experience
Gas Chromatograph		
Injection Port Temp.	250 °C	Ensures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overloading and ensures sharp chromatographic peaks for a ~10 µg/mL sample.
Injection Volume	1 µL	Standard volume for capillary GC columns.
Carrier Gas	Helium at 1.0 mL/min	Inert carrier gas providing good chromatographic efficiency. A constant flow rate ensures reproducible retention times.
GC Column	30 m x 0.25 mm ID x 0.25 µm, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)	A versatile, low-polarity column suitable for separating a wide range of aromatic compounds.
Oven Program	Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min	The program ensures good separation from solvent and impurities while eluting the analyte in a reasonable time.
Mass Spectrometer		
Ion Source Temp.	230 °C	Maintains the analyte in the gas phase and promotes efficient ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	The standard energy for EI-MS; creates extensive, reproducible fragmentation for structural analysis. [12]

Mass Analyzer	Quadrupole	
Acquisition Mode	Full Scan (m/z 40-350)	Scans a wide mass range to capture the molecular ion and all significant fragment ions.

```

graph TD
  A[Sample Preparation] --> B[GC Injection & Separation];
  B --> C[Ionization (EI, 70 eV)];
  C --> D[Mass Analysis (Quadrupole)];
  D --> E[Detection & Spectrum Generation];
  E --> F[Data Interpretation];

  subgraph "Method Validation"
    direction LR
    G[System Suitability Check] -.-> B;
    H[Blank Injection] -.-> B;
  end

  A -- "10 µg/mL in Ethyl Acetate" --> B;
  B -- "DB-5ms Column" --> C;
  C -- "M -> M+•" --> D;
  D -- "m/z Separation" --> E;
  E -- "Relative Abundance vs. m/z" --> F;

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  style B fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
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  style E fill:#5F6368,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
  style F fill:#202124,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
  
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